Cas no 36276-69-4 (Ethyl (e)-3-piperidin-1-ylbut-2-enoate)

Ethyl (e)-3-piperidin-1-ylbut-2-enoate structure
36276-69-4 structure
Product name:Ethyl (e)-3-piperidin-1-ylbut-2-enoate
CAS No:36276-69-4
MF:C11H19NO2
MW:197.27406
CID:921194
PubChem ID:692003

Ethyl (e)-3-piperidin-1-ylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (e)-3-piperidin-1-ylbut-2-enoate
    • 2-methyl-2-piperidino-1-ethoxycarbonylethene
    • 3-phenyl-propionic acid ethyl ester
    • 3-pipe
    • 3-Piperidino-crotonsaeure-aethylester
    • Benzenepropanoic acid, ethyl ester
    • ethyl 2-piperidino-2-butenoate
    • Ethyl 3-phenylpropionate
    • Ethyl 3-piperidinobutenoate
    • ethyl benzenepropanoate
    • ethyl benzenepropionate
    • Ethyl dihydrocinnamate
    • Ethyl hydrocinnamate
    • Ethylhydrocinnamoate
    • Hydrocinnamic acid, ethyl ester
    • NSC165803
    • ethyl (e)-3-piperidinocrotonate
    • SCHEMBL11719535
    • NSC-165803
    • 36276-69-4
    • Inchi: InChI=1S/C11H19NO2/c1-3-14-11(13)9-10(2)12-7-5-4-6-8-12/h9H,3-8H2,1-2H3/b10-9+
    • InChI Key: YFEMUGMOONPQQT-MDZDMXLPSA-N
    • SMILES: CCOC(=O)C=C(C)N1CCCCC1

Computed Properties

  • Exact Mass: 197.14167
  • Monoisotopic Mass: 197.141579
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.013
  • Boiling Point: 282.7°C at 760 mmHg
  • Flash Point: 103.7°C
  • Refractive Index: 1.487
  • PSA: 29.54
  • LogP: 1.87710

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